(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex small molecule characterized by a benzothiazole core substituted with ethyl and fluorine groups at the 3- and 6-positions, respectively. The (E)-configured imine linkage connects the benzothiazole moiety to a benzamide group bearing a 4-methylpiperidin-1-yl sulfonyl substituent at the para position. This sulfonamide-benzothiazole hybrid shares structural motifs with kinase inhibitors, antimicrobial agents, and antitumor compounds, where the fluorine atom likely enhances metabolic stability and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-3-26-19-9-6-17(23)14-20(19)30-22(26)24-21(27)16-4-7-18(8-5-16)31(28,29)25-12-10-15(2)11-13-25/h4-9,14-15H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSQGUNXQCWVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base like triethylamine.
Final Coupling Step: The final step involves coupling the synthesized intermediate with 4-aminobenzamide under conditions that favor the formation of the desired (E)-isomer, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways suggests it could be useful in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
N-(3-ethyl-6-methylbenzo[d]thiazol-2-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (): Differs by a methyl group at the 6-position instead of fluorine. The methyl substituent may reduce electronegativity and alter binding affinity compared to the fluoro analogue .
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (): Features a piperidinyl sulfonyl group and fluorobenzo[d]thiazol but lacks the ethyl substituent and imine linkage. The dimethylaminoethyl side chain may enhance solubility but reduce target specificity .
Pharmacokinetic and Pharmacodynamic Profiles
- Fluorine vs.
- Piperidinyl Sulfonyl Group : This moiety, shared with compounds, may enhance blood-brain barrier penetration due to moderate lipophilicity, whereas bulkier substituents (e.g., trifluoromethylbenzyl in ) could limit bioavailability .
Research Findings and Data Analysis
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
- Synthetic Complexity : The imine linkage in the target compound requires precise stereochemical control, contrasting with simpler amide bonds in compounds .
Biological Activity
The compound (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and preliminary research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzo[d]thiazole : The benzo[d]thiazole ring can be synthesized from 2-aminothiophenol and an aldehyde under acidic conditions.
- Fluorination : The introduction of the fluorine atom is achieved using electrophilic fluorination methods.
- Sulfonamide Formation : The sulfonamide group is introduced through reactions with sulfonyl chlorides.
- Final Coupling : The final amide bond formation occurs between the piperidine derivative and the benzo[d]thiazole.
Antitumor Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antitumor activity. For instance, benzothiazole derivatives have shown promising results in inhibiting cell proliferation across various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potential as new antitumor agents .
Antimicrobial Activity
Research has also evaluated the antimicrobial properties of benzothiazole derivatives. Compounds were tested against both Gram-positive and Gram-negative bacteria, showing notable activity against Staphylococcus aureus and Escherichia coli. The antimicrobial assays revealed that some derivatives could effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Case Studies
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Antitumor Efficacy : In vitro studies demonstrated that similar benzothiazole compounds had higher efficacy in 2D cell culture assays compared to 3D models, indicating their potential effectiveness in clinical settings.
Compound IC50 (μM) Assay Type Compound 5 6.26 ± 0.33 2D Compound 5 20.46 ± 8.63 3D -
Antimicrobial Testing : A comparative study showed that certain benzothiazole derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
Bacteria MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : Some studies suggest that benzothiazole derivatives bind to DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
